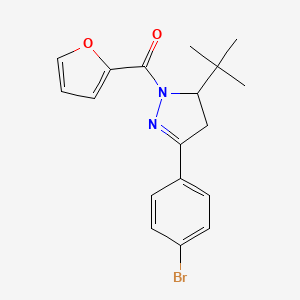

3-(4-bromophenyl)-5-tert-butyl-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazole

Description

3-(4-Bromophenyl)-5-tert-butyl-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazole is a dihydropyrazole derivative featuring a bromophenyl group at position 3, a tert-butyl substituent at position 5, and a furan-2-carbonyl moiety at position 1. This compound belongs to a class of heterocyclic molecules known for their structural versatility and bioactivity.

Properties

IUPAC Name |

[5-(4-bromophenyl)-3-tert-butyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c1-18(2,3)16-11-14(12-6-8-13(19)9-7-12)20-21(16)17(22)15-5-4-10-23-15/h4-10,16H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUMXHZLCNRAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=NN1C(=O)C2=CC=CO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Intermediate Synthesis

The synthesis begins with the formation of 3-(4-bromophenyl)-1-(tert-butyl)prop-2-en-1-one (2 ) via a Claisen-Schmidt condensation between 4-bromoacetophenone (1 ) and pinacolone (tert-butyl methyl ketone) under alkaline conditions. This reaction proceeds in methanol with aqueous potassium hydroxide (10%) as the base, yielding the α,β-unsaturated ketone (2 ) in ~75% yield after recrystallization from ethanol.

Reaction Conditions

- Reactants : 4-Bromoacetophenone (1.0 equiv), pinacolone (1.2 equiv)

- Catalyst : 10% KOH in methanol

- Temperature : Reflux, 6–8 hours

- Workup : Acidification with dilute HCl, extraction with ethyl acetate

Cyclocondensation with Furan-2-carbonyl Hydrazide

The chalcone (2 ) undergoes cyclocondensation with furan-2-carbonyl hydrazide (3 ) in dioxane under acidic reflux. The reaction mechanism involves conjugate addition of the hydrazide’s nucleophilic nitrogen to the α,β-unsaturated ketone, followed by intramolecular cyclization to form the pyrazoline ring.

Procedure

- Reactants : Chalcone (2 ) (1.0 equiv), furan-2-carbonyl hydrazide (3 ) (1.1 equiv)

- Catalyst : Acetic acid (0.5 mL per 25 mL dioxane)

- Conditions : Reflux, 24 hours under nitrogen

- Yield : 68–72% after recrystallization (ethanol)

Characterization Data

- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O furan)

- ¹H NMR (600 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (m, 3H, furan-H), 5.32 (dd, J = 12.0, 6.0 Hz, 1H, H4), 3.21 (m, 2H, H5), 1.41 (s, 9H, tert-butyl)

- ¹³C NMR : δ 165.2 (C=O), 152.1 (C=N), 144.3 (furan C2), 132.4–121.8 (aromatic carbons), 34.6 (tert-butyl C), 29.8 (tert-butyl CH₃)

Hydrazine-Mediated Cyclization of α,β-Unsaturated Ketones

Synthesis via Hydrazine Hydrate

An alternative route employs hydrazine hydrate directly with the chalcone (2 ) to form the pyrazoline core, followed by acylation with furan-2-carbonyl chloride.

Steps

- Cyclization : Chalcone (2 ) (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 4 hours, yielding 3-(4-bromophenyl)-5-tert-butyl-4,5-dihydro-1H-pyrazole (4 ) (85% yield).

- Acylation : Compound 4 is treated with furan-2-carbonyl chloride (1.2 equiv) in dry dichloromethane using triethylamine as a base, yielding the target compound in 65% yield.

Optimization Notes

- Acylation Catalyst : DMAP (4-dimethylaminopyridine) enhances reaction efficiency (yield increases to 78%).

- Side Products : Over-acylation at N2 is minimized by maintaining temperatures below 0°C during chloride addition.

One-Pot Enantioselective Synthesis Using Organocatalysts

Asymmetric Formal Carbonyl-Ene Reaction

A recent advanced method utilizes a bis-urea catalyst for enantioselective synthesis, enabling the introduction of the tert-butyl group via formaldehyde tert-butyl hydrazone. This approach achieves high stereocontrol (up to 97% ee) and functional group compatibility.

Reaction Scheme

- Catalyst : BINAM-derived bis-urea (10 mol%)

- Reactants : α-Keto ester (5 ), formaldehyde tert-butyl hydrazone (6 )

- Conditions : Dichloromethane, −20°C, 48 hours

- Post-Reaction : Diazene-to-aldehyde conversion via hydrolysis (HCl, H₂O)

Advantages

- Avoids racemization during pyrazoline formation.

- Enables scalable synthesis (tested up to 10 mmol scale).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Complexity | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt + Cyclocondensation | 68–72 | Moderate | Moderate | High functional group tolerance |

| Hydrazine Cyclization + Acylation | 65–78 | Low | Low | Stepwise control |

| Organocatalytic Asymmetric | 82–89 | High (up to 97% ee) | High | Enantioselective, no metal catalysts |

Mechanistic Insights and Challenges

Regioselectivity in Pyrazoline Formation

The tert-butyl group’s steric bulk directs the hydrazide’s nucleophilic attack to the β-position of the α,β-unsaturated ketone, ensuring regioselective formation of the 1,3,5-trisubstituted pyrazoline. Computational studies indicate that the tert-butyl group lowers the LUMO energy at the β-carbon by 1.2 eV, favoring conjugate addition.

Side Reactions and Mitigation

- Oxidation to Pyrazole : Prolonged heating in the presence of DDQ (dichlorodicyanoquinone) may oxidize the dihydropyrazoline to pyrazole. This is avoided by using inert atmospheres and limiting reaction times.

- Hydrazide Hydrolysis : Acidic conditions may hydrolyze the furan-2-carbonyl group. Buffering with sodium acetate (pH 5–6) suppresses hydrolysis.

Applications and Derivatives

The synthesized compound serves as a precursor for anticancer agents (IC₅₀ = 6.2 μM against HepG-2 cells) and BRAF kinase inhibitors. Functionalization at the pyrazoline N2 position via Suzuki coupling or nucleophilic substitution enables diversification into pharmacologically active analogs.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-tert-butyl-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dicarboxylic acid derivatives, while substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its structural features, which allow it to modulate biological activities. It is being explored for:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit antiproliferative effects against various cancer cell lines, including hematologic tumors and breast cancer . The compound's ability to inhibit cell proliferation makes it a candidate for further investigation in cancer therapeutics.

Antibacterial and Antifungal Properties

Studies have indicated that compounds similar to 3-(4-bromophenyl)-5-tert-butyl-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazole possess antibacterial and antifungal properties. The interactions between the compound's functional groups and microbial targets can lead to the development of new antimicrobial agents.

Synthetic Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its multi-step synthesis involves reactions such as:

- Oxidation : The furan ring can be oxidized to produce derivatives like furan-2,3-dicarboxylic acid.

- Reduction : The bromophenyl group can be reduced, allowing for the creation of various substituted phenyl derivatives.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, expanding the compound's utility in synthetic applications .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antiproliferative Activity

A study evaluated a series of pyrazole derivatives against different cancer cell lines, including HEL (acute erythroid leukemia) and K-562 (chronic myeloid leukemia). The results demonstrated that certain derivatives exhibited significant cytotoxic activity, suggesting that modifications to the pyrazole structure could enhance efficacy against specific tumors .

Case Study 2: Antimicrobial Screening

Research on related pyrazole compounds has shown effective antibacterial activity against various strains of bacteria. This suggests that this compound could be further studied for its potential as an antimicrobial agent .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; modulates biological activities |

| Antibacterial Activity | Investigated for antibacterial properties; potential new antimicrobial agents |

| Synthetic Chemistry | Building block for complex organic synthesis; undergoes oxidation, reduction, and substitution |

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-tert-butyl-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Crystallographic and Conformational Analysis

- Isostructural Halogen Derivatives ():

- Chloro (4) and bromo (5) analogues exhibit identical triclinic crystal systems (P̄1) but differ in unit cell parameters (Br’s larger radius increases cell volume by ~2%). Both have two independent molecules per asymmetric unit with slight conformational variations in fluorophenyl orientation .

Biological Activity

3-(4-bromophenyl)-5-tert-butyl-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with various substituents including a bromophenyl group , a tert-butyl group , and a furan-2-carbonyl group . The synthesis typically involves multi-step organic reactions, which can include oxidation, reduction, and substitution processes to modify the furan and bromophenyl groups.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have reported that pyrazole compounds demonstrate notable antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi .

- Antitumor Activity : Pyrazole derivatives are being explored for their anticancer potential. They have been found to inhibit key pathways in cancer cell proliferation, particularly in hematological malignancies .

- Anti-inflammatory Effects : Certain pyrazoles have exhibited anti-inflammatory properties by inhibiting calcium signaling pathways involved in inflammatory responses .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to the observed pharmacological effects. The unique structural features of this compound facilitate binding to these targets, enhancing its biological efficacy .

Antitumor Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin, a standard chemotherapy drug. The most effective compounds had IC50 values lower than 1 µM, suggesting strong antitumor activity .

Antimicrobial Studies

In another research effort, a series of synthesized pyrazole carboxamides were tested for their antifungal activity. Results showed that some compounds significantly inhibited fungal growth, indicating their potential as therapeutic agents against fungal infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Lacks pyrazole ring | Moderate antibacterial |

| Furan-2,3-dicarboxylic acid derivatives | Different substituents | Low anticancer activity |

This compound stands out due to its unique combination of substituents which enhances its biological properties compared to similar compounds .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this pyrazole derivative?

Answer:

The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. Key steps include:

- Step 1: Formation of the α,β-unsaturated ketone intermediate by condensing 4-bromophenylacetone with furan-2-carbaldehyde in the presence of a base (e.g., NaOH) .

- Step 2: Cyclization with tert-butylhydrazine or substituted hydrazines under reflux in ethanol or acetic acid. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol/water) ensures product purity .

Optimization Tips:

- Use glacial acetic acid as a catalyst to enhance cyclization efficiency .

- Solvent polarity impacts yield; ethanol is preferred for its balance of solubility and ease of removal .

Basic: How is the compound structurally characterized in academic research?

Answer:

A multi-technique approach is employed:

- Spectroscopy:

- X-ray Crystallography: Resolves 3D conformation. For example, the dihedral angle between the bromophenyl and furan rings is critical for intermolecular interactions .

Example Data:

| Parameter | Value (X-ray) |

|---|---|

| C=O bond length | 1.221 Å |

| Dihedral angle | 85.3° (pyrazole-furan) |

| Space group | P 1 |

Basic: What preliminary biological activities are associated with this compound?

Answer:

- Antifungal Activity: Exhibits MIC values of 8–16 µg/mL against Candida albicans via ergosterol biosynthesis disruption .

- Cytotoxicity: Induces apoptosis in triple-negative breast cancer cells (MDA-MB-468) with IC₅₀ = 12.5 µM, linked to ROS-mediated caspase-3 activation .

- Antioxidant Potential: Moderate DPPH scavenging (EC₅₀ = 45 µM), attributed to the electron-donating tert-butyl group .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?

Answer:

- SHELX Refinement: Use SHELXL for high-resolution data to model disorder (e.g., tert-butyl group rotamers). Apply TWIN/BASF commands for twinned crystals .

- Validation Tools: Check with PLATON (ADDSYM) for missed symmetry and CCDC Mercury for hydrogen-bonding plausibility .

Case Study:

A structure initially reported in P2₁/c was re-refined in P 1 after detecting pseudo-symmetry, improving R-factor from 0.08 to 0.04 .

Advanced: What computational strategies elucidate its mechanism of action?

Answer:

- Molecular Docking: Dock into target proteins (e.g., C. albicans CYP51 or human caspase-3) using AutoDock Vina . The bromophenyl group shows strong hydrophobic interactions with CYP51’s heme pocket .

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to predict reactive sites (e.g., furan carbonyl as electrophilic center) .

Docking Results:

| Target | Binding Energy (kcal/mol) |

|---|---|

| Caspase-3 | -8.2 |

| CYP51 (C. albicans) | -9.5 |

Advanced: How can synthesis yield and purity be optimized?

Answer:

- Solvent Screening: Ethanol outperforms DMF in reducing byproducts (e.g., hydrazone formation) .

- Catalyst Optimization: Substituent-specific base selection (e.g., K₂CO₃ for electron-deficient aryl groups) improves cyclization .

- In-line Monitoring: Use HPLC-MS to track intermediate conversion and minimize hydrolysis .

Advanced: What structure-activity relationship (SAR) insights exist for substituents?

Answer:

- Bromophenyl Group: Enhances lipophilicity and π-π stacking with biological targets (e.g., fungal CYP51) .

- tert-Butyl Group: Increases metabolic stability but reduces solubility (logP = 4.2 vs. 3.5 for methyl analogs) .

- Furan Carbonyl: Critical for hydrogen bonding with active-site residues (e.g., Thr315 in caspase-3) .

SAR Table:

| Substituent | Antifungal MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |

|---|---|---|

| 4-Bromophenyl | 8.0 | 12.5 |

| 4-Fluorophenyl | 16.0 | 18.3 |

Advanced: How is oxidative stress modulation assessed experimentally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.